4-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester
Description
Chemical Structure and Properties The compound "4-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester" (CAS: 1353975-42-4) is a piperidine derivative with a benzyl ester group and a carboxymethyl-ethyl-amino substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₇H₂₄N₂O₄, with a molecular weight of 320.4 g/mol . Key computed properties include:
- XLogP3: -0.3 (indicating moderate hydrophilicity)
- Hydrogen bond donors: 1
- Hydrogen bond acceptors: 5
- Topological polar surface area (TPSA): 70.1 Ų
- Rotatable bonds: 7 .
For example, describes reductive amination of 4-carboxybenzaldehyde with rac-3-hydroxypiperidine to form intermediates structurally related to this compound .
Properties
IUPAC Name |
2-[ethyl-[(1-phenylmethoxycarbonylpiperidin-4-yl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-2-19(13-17(21)22)12-15-8-10-20(11-9-15)18(23)24-14-16-6-4-3-5-7-16/h3-7,15H,2,8-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMZGTCIMCRZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001121144 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(carboxymethyl)ethylamino]methyl]-, 1-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001121144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353962-26-1 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(carboxymethyl)ethylamino]methyl]-, 1-(phenylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353962-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(carboxymethyl)ethylamino]methyl]-, 1-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001121144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the carboxymethyl-ethyl-amino group through a series of substitution reactions. The benzyl ester group can be introduced via esterification reactions using benzyl alcohol and appropriate carboxylic acid derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or as a building block for drug development.
Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a class of piperidine-1-carboxylic acid benzyl esters with variable substituents. Below is a detailed comparison with structurally similar analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Impact of Substituents on Hydrophilicity
- The target compound exhibits moderate hydrophilicity (XLogP3 = -0.3), comparable to its enantiomer (CAS 1354009-23-6) .
- Derivatives with bulkier substituents (e.g., cyclopropyl or isopropyl groups) lack computed XLogP3 values but likely exhibit higher lipophilicity due to reduced polar surface area (TPSA = 53.0–58.3 Ų vs. 70.1 Ų for the target) .
Acid-Base Properties The cyclopropyl-amino analog (CAS 1353946-31-2) has a predicted pKa of 6.81, suggesting weak basicity suitable for protonation under physiological conditions .
Stereochemical Variations
- The (R)-enantiomer (CAS 1354009-23-6) shares identical molecular weight and formula with the target compound but may differ in biological activity due to chiral recognition in target binding .
Synthetic Flexibility Analogs with aminoethyl or carboxymethyl groups (e.g., CAS 1353957-39-7) highlight the role of these moieties in facilitating further functionalization, such as conjugation with pharmacophores .
Research Implications
- Drug Design: The carboxymethyl-ethyl-amino group in the target compound enhances solubility, making it a candidate for optimizing pharmacokinetic profiles in CNS-targeted drugs .
- Material Science : Piperidine esters with cyclopropyl or isopropyl groups (e.g., CAS 1353972-73-2) may serve as intermediates in synthesizing thermally stable polymers due to their rigid structures .
Biological Activity
4-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound characterized by its unique structure, which includes a piperidine ring, carboxymethyl groups, and a benzyl ester moiety. Its molecular formula is with a molecular weight of approximately 306.36 g/mol. This compound is classified as an amino acid derivative and exhibits potential biological activities due to its structural properties.
The biological activity of this compound is likely influenced by its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to modulation of biochemical pathways, potentially affecting cellular functions such as proliferation, apoptosis, and signal transduction.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Molecular Weight | Notable Biological Activity |
|---|---|---|---|
| This compound | C₁₆H₂₂N₂O₄ | 306.36 g/mol | Potential anticancer and anti-inflammatory |
| 3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester | C₁₆H₂₂N₂O₄ | 346.4 g/mol | Exhibits similar pharmacological properties |
| 2-(Carboxymethyl-cyclopropyl-amino)-methyl-piperidine-1-carboxylic acid benzyl ester | C₁₆H₂₂N₂O₄ | 346.4 g/mol | Investigated for unique biological interactions |
Study on Anticancer Activity
In a study investigating the anticancer properties of piperidine derivatives, compounds similar to this compound were synthesized and evaluated for their effects on breast cancer cells (MDA-MB-231). The results indicated that these compounds could induce apoptosis at micromolar concentrations, enhancing caspase activity significantly compared to control groups .
Neuroprotective Effects
Another research effort focused on evaluating the neuroprotective effects of piperidine derivatives in models of oxidative stress. The study found that certain analogs could significantly reduce neuronal cell death induced by oxidative agents, suggesting a potential therapeutic application in neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
